molecular formula C8H11BrN2 B6203687 3-bromo-N1-ethylbenzene-1,2-diamine CAS No. 1401817-72-8

3-bromo-N1-ethylbenzene-1,2-diamine

Cat. No.: B6203687
CAS No.: 1401817-72-8
M. Wt: 215.1
InChI Key:
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Description

3-Bromo-N1-ethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is characterized by a benzene ring substituted with an ethyl group at the nitrogen atom of one amine group and a bromine atom at the meta position relative to the other amine group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Bromination: The compound can be synthesized by the bromination of N1-ethylbenzene-1,2-diamine using bromine (Br2) in the presence of a suitable catalyst such as iron (III) bromide (FeBr3).

  • Reductive Amination: Another method involves the reductive amination of 3-bromobenzene-1,2-diamine with ethylamine (C2H5NH2) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure high purity and yield. The choice of method depends on the desired scale and specific application requirements.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or alkoxy (-OR) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and alcohols are used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Reduced amines and amides.

  • Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

3-Bromo-N1-ethylbenzene-1,2-diamine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-bromo-N1-ethylbenzene-1,2-diamine exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 3-Bromo-N1-methylbenzene-1,2-diamine

  • 3-Bromoaniline

  • 3-Bromophenol

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Properties

CAS No.

1401817-72-8

Molecular Formula

C8H11BrN2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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